5-Bromo-2-(hexyloxy)benzaldehyde

Description

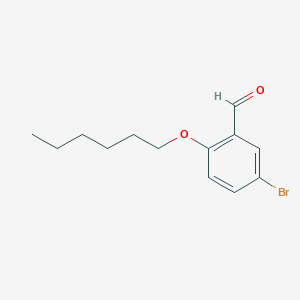

5-Bromo-2-(hexyloxy)benzaldehyde (CAS: Not explicitly provided in evidence) is a benzaldehyde derivative substituted with a bromine atom at the 5th position and a hexyloxy group (-O-C₆H₁₃) at the 2nd position of the aromatic ring. The hexyloxy moiety, a six-carbon alkyl chain, confers hydrophobicity and influences solubility, reactivity, and intermolecular interactions. This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

5-bromo-2-hexoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9-10H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFRPZMGIOXUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393602 | |

| Record name | Benzaldehyde, 5-bromo-2-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610322-33-3 | |

| Record name | Benzaldehyde, 5-bromo-2-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS in acetonitrile at 0°C selectively brominates salicylaldehyde at the 5-position (meta to the aldehyde), yielding 5-bromo-2-hydroxybenzaldehyde with 66% efficiency. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group activates the ring while the aldehyde directs bromination to the meta position.

Reaction Conditions

Alternative Bromination in Inorganic Acids

A patent method for analogous bromination uses H₂SO₄ with NBS and catalytic iodine, achieving 90% yield for 2-bromo-5-chlorobenzaldehyde. Applied to salicylaldehyde, this system could enhance regioselectivity for the 5-position due to the strong acid’s ability to stabilize intermediate carbocations.

Alkylation of 5-Bromo-2-hydroxybenzaldehyde via Williamson Ether Synthesis

The hydroxyl group of 5-bromo-2-hydroxybenzaldehyde undergoes alkoxylation with 1-bromohexane under basic conditions to form the target compound.

Standard Williamson Ether Protocol

Reaction Conditions

-

Substrate : 5-Bromo-2-hydroxybenzaldehyde

-

Alkylating Agent : 1-Bromohexane (1.2 eq)

-

Base : K₂CO₃ (2.0 eq)

-

Solvent : DMF or acetone

-

Temperature : 80°C

-

Time : 24 hours

The base deprotonates the hydroxyl group, generating a phenoxide ion that attacks 1-bromohexane in an SN2 mechanism. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate reaction rates.

Alternative Route: Alkoxylation Followed by Bromination

Synthesis of 2-(Hexyloxy)benzaldehyde

Alkoxylation of salicylaldehyde with 1-bromohexane under conditions similar to Route 1 yields 2-(hexyloxy)benzaldehyde . A reported protocol for 4,5-di(hexyloxy)-2-nitrobenzaldehyde demonstrates high efficiency (97% yield) using K₂CO₃ in DMF at 80°C.

Bromination of 2-(Hexyloxy)benzaldehyde

Directing effects in this substrate are complex:

-

Hexyloxy group : Ortho/para-directing (activates positions 3 and 6).

-

Aldehyde group : Meta-directing (activates positions 4 and 6).

To favor bromination at the 5-position (meta to aldehyde, para to hexyloxy), harsh electrophilic conditions are required. A method using H₂SO₄ , NBS, and iodine achieves regioselectivity via carbocation stabilization.

Optimized Bromination Conditions

-

Substrate : 2-(Hexyloxy)benzaldehyde

-

Reagents : NBS (1.2 eq), I₂ (0.1 eq)

-

Solvent : H₂SO₄

-

Temperature : 0–10°C (initial), 25–55°C (post-addition)

Comparative Analysis of Synthetic Routes

Route 1 is preferred for its straightforward regioselectivity, while Route 2 offers higher overall yields at the cost of stringent bromination conditions.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Byproduct Mitigation

-

Column chromatography : Essential for isolating the target compound from di-brominated or oxidized byproducts.

-

Low-temperature bromination : Reduces side reactions in Route 1.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Cross-Coupling: Palladium-catalyzed cross-coupling with organometallic reagents.

Major Products

Substitution: Various substituted benzaldehydes.

Oxidation: 5-Bromo-2-(hexyloxy)benzoic acid.

Reduction: 5-Bromo-2-(hexyloxy)benzyl alcohol.

Cross-Coupling: A variety of alkyl and aryl substituted benzaldehydes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H17BrO2

- Molar Mass : 285.18 g/mol

- CAS Number : 21774834

The compound features a bromine atom, a hexyloxy group, and an aldehyde functional group attached to a benzene ring. This configuration contributes to its reactivity and versatility in chemical reactions.

Organic Synthesis

5-Bromo-2-(hexyloxy)benzaldehyde is widely used as an intermediate in the synthesis of more complex organic molecules. Its aldehyde group can undergo various chemical transformations, such as:

- Oxidation : The aldehyde can be converted into carboxylic acids.

- Reduction : It can be reduced to form alcohols.

- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols, leading to diverse derivatives.

| Reaction Type | Product Example | Common Reagents |

|---|---|---|

| Oxidation | 5-Bromo-2-(hexyloxy)benzoic acid | KMnO4, CrO3 |

| Reduction | 5-Bromo-2-(hexyloxy)benzyl alcohol | NaBH4, LiAlH4 |

| Substitution | Various substituted derivatives | NaN3, thiourea |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development. For instance, studies have shown that similar compounds can exhibit antimicrobial and anti-inflammatory properties.

Material Science

The compound is also utilized in the development of advanced materials. Its ability to form covalent bonds with other materials enables its use in creating functional polymers and coatings. Research has indicated that incorporating such compounds into polymer matrices can enhance their mechanical and thermal properties.

Biochemical Applications

This compound can serve as a probe in biochemical assays, particularly for studying enzyme interactions. Its aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, facilitating the investigation of enzyme mechanisms and protein-ligand interactions.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A recent study synthesized a series of derivatives from this compound that exhibited significant antimicrobial activity against various bacterial strains. The modifications involved substitution reactions where the bromine atom was replaced with different amine groups, leading to compounds that were tested for their efficacy against resistant bacterial strains.

Case Study 2: Development of Functional Polymers

In another research project, scientists incorporated this compound into polymeric systems to create smart materials that respond to environmental stimuli. The resulting materials demonstrated enhanced properties such as increased thermal stability and responsiveness to pH changes, showcasing the compound's versatility in material science applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hexyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the aldehyde group, which can undergo nucleophilic addition or substitution reactions. The bromine atom also makes it a good candidate for cross-coupling reactions .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Substituent Effects on Physicochemical Properties

- Hydrophobicity : The hexyloxy group significantly increases lipophilicity compared to shorter alkoxy (e.g., ethoxy ) or polar substituents (e.g., -OH ). This affects solubility, favoring organic solvents like dichloromethane or toluene.

- Melting/Boiling Points : Longer alkyl chains (hexyloxy) reduce melting points due to disrupted crystallinity, whereas hydroxyl or halogenated groups (e.g., -OCF₂H ) may elevate melting points via dipole interactions.

- Electronic Effects : Electron-withdrawing groups (e.g., -OCF₂H ) deactivate the aromatic ring, reducing electrophilicity at the aldehyde group. In contrast, alkoxy groups (-OR) are electron-donating, enhancing ring reactivity.

Biological Activity

5-Bromo-2-(hexyloxy)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and applications based on available literature.

Chemical Structure and Synthesis

This compound features a bromine atom and a hexyloxy group attached to a benzaldehyde moiety. The synthesis typically involves the bromination of 2-(hexyloxy)benzaldehyde, followed by purification processes such as recrystallization or chromatography to isolate the desired product.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of similar compounds, indicating that derivatives of benzaldehyde can exhibit significant antibacterial effects. For example, compounds with halogen substitutions have shown enhanced activity against various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria is yet to be fully characterized, but it is hypothesized that the presence of the bromine atom may enhance its bioactivity due to increased lipophilicity and potential interactions with microbial membranes.

Antiproliferative Effects

Research indicates that benzaldehyde derivatives can possess antiproliferative properties against cancer cell lines. A study on related compounds demonstrated that structural modifications, such as alkoxy chain length and halogen substitution, significantly influenced their cytotoxicity. The mechanism often involves the induction of apoptosis in cancer cells, which could be a promising avenue for further research on this compound.

Case Studies

- Anticancer Activity : In vitro studies on related benzaldehyde derivatives have shown varying degrees of cytotoxicity against breast and lung cancer cell lines. For instance, compounds with longer alkoxy chains exhibited higher antiproliferative activity, suggesting that this compound may also demonstrate similar effects.

- Enzyme Inhibition : The inhibition of specific enzymes such as acetylcholinesterase (AChE) has been observed in some benzaldehyde derivatives. Given the structural similarities, it is plausible that this compound may also inhibit AChE, which could have implications for Alzheimer's disease treatment.

Table 1: Summary of Biological Activities of Benzaldehyde Derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Bromo-2-(hexyloxy)benzaldehyde, and how can reaction yields be optimized?

- Methodology :

- Alkylation of phenolic intermediates : Start with 5-bromo-2-hydroxybenzaldehyde and react it with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hexyloxy group. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization may require adjusting reaction time (12-24 hrs) and temperature (60-80°C) .

- Characterization : Confirm structure via (e.g., aldehyde proton at ~10 ppm) and . Compare with literature data for analogous benzaldehyde derivatives .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- NMR Spectroscopy : Resolve overlapping signals (e.g., aromatic protons) using or COSY experiments. Discrepancies in coupling constants may indicate rotamers or impurities .

- X-ray Crystallography : If single crystals are obtainable, use SHELXL for structure refinement. Compare bond lengths/angles with similar compounds (e.g., 5-Bromo-2-hydroxybenzaldehyde derivatives) to validate geometry .

- Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H] for CHBrO, expected m/z 285.04) .

Q. How should this compound be stored to ensure stability during long-term experiments?

- Protocol :

- Store in airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation of the aldehyde group.

- Avoid exposure to moisture (use desiccants) and light (amber glassware). Stability tests via over 1-2 months can detect degradation .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

- Analysis :

- Competitive Reactions : Over-alkylation or ether cleavage may occur under harsh conditions. Monitor by LC-MS; if detected, reduce reaction temperature or use milder bases (e.g., CsCO) .

- Oxidation Side Products : The aldehyde group is susceptible to oxidation. Add antioxidants (e.g., BHT) or conduct reactions under anaerobic conditions .

- Byproduct Identification : Isolate via prep-TLC and characterize using . For example, a dibrominated byproduct was reported in similar oxidations with m-CPBA .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Experimental Design :

- Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids. The hexyloxy group’s electron-donating effect may enhance ortho-directing behavior, but steric hindrance could reduce efficiency. Optimize catalyst (Pd(PPh)) and base (NaCO) ratios .

- DFT Calculations : Model transition states to predict regioselectivity. Compare with experimental outcomes (e.g., HPLC yield of coupled products) .

Q. What strategies mitigate crystallization challenges for this compound in supramolecular studies?

- Approaches :

- Co-crystallization : Use hydrogen-bond donors (e.g., thioureas) to improve crystal packing. Analyze π-π interactions via Hirshfeld surfaces .

- Solvent Screening : Test high-boiling solvents (e.g., DMSO/toluene mixtures) for slow evaporation. Monitor crystal growth with polarized light microscopy .

Data Contradiction Resolution

Q. How can conflicting NMR data for this compound derivatives be reconciled?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria (e.g., aldehyde group) may cause signal splitting. Acquire spectra at variable temperatures (e.g., 25°C vs. -40°C) .

- Impurity Profiling : Use to distinguish diastereomers or residual solvents. Cross-validate with independent syntheses .

Safety and Compatibility

Q. What precautions are essential when handling this compound in air-sensitive reactions?

- Guidelines :

- Use Schlenk lines for moisture-sensitive steps. Equip labs with eyewash stations and fire-resistant clothing .

- Avoid incompatible reagents (e.g., strong oxidizers) unless rigorously tested. Monitor exotherms via calorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.